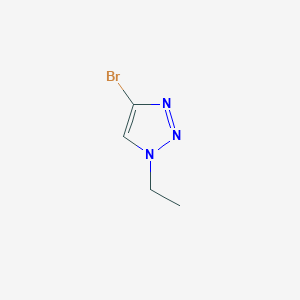![molecular formula C20H21N3O2S B2766530 4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine CAS No. 341967-37-1](/img/structure/B2766530.png)
4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry and Asymmetric Sulfoxide Formation
Research into the stereochemistry of sulfoxides derived from pyridine compounds has shed light on the intricate role of asymmetric sulfur atoms. For instance, studies on ligands like 4-methylthio-6-phenyl-2,2'-bipyridine and their sulfoxide and sulfone derivatives highlight the significance of stereochemistry controlled by asymmetric sulfur atoms. These compounds exhibit unique crystal structures and show potential in electroluminescent properties, although not suitable for LECs due to weak emission in solution (Bouamaied et al., 2012).
Synthesis and Complexation with Metal Ions
The synthesis and complexation of tosylated 4-aminopyridine with nickel (II) and iron (II) ions demonstrate the relevance of sulfonylated compounds in medicine and chemistry. The study indicates these complexes could enhance biological and catalytic potentials, offering insights into pharmaceutical and chemical industry applications (Orie et al., 2021).
Aminolysis and Aryl Hydroxylation Reactions
Investigations into the aminolysis of p-nitrophenyl acetate by aminopyridines in various solvents have unveiled mechanisms of amide formation and catalysis. These findings are pivotal for understanding reaction mechanisms in both aqueous and aprotic solvents (Deady & Finlayson, 1980).
Photoluminescent and Electrochemical Properties
The synthesis and characterization of polypyridine ruthenium(II) complexes containing different monodentate ligands have been explored for their photoluminescent and electrochemical properties. This research provides valuable insights into the photochemical and thermal synthesis of such complexes, potentially contributing to advancements in photoluminescent materials (Bonnet et al., 2003).
Catalytic Regioselectivity and Sulfonation
A breakthrough in catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes has been reported, showcasing a novel approach to achieving atypical regioselectivity in chelation-assisted cyclometalation. This development opens new pathways for selective sulfonation reactions (Saidi et al., 2011).
Propiedades
IUPAC Name |
1-methyl-1-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-9-11-17(12-10-14)26(24,25)19-15(2)13-18(22-20(19)23(3)21)16-7-5-4-6-8-16/h4-13H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOUFAEYOWCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)
![6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B2766452.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)
![2-(2-Chlorophenyl)-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2766454.png)
![1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea](/img/structure/B2766456.png)


![N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2766461.png)
![11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2766462.png)
![N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B2766463.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)
![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

